4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine 4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine
Brand Name: Vulcanchem
CAS No.: 2034576-56-0
VCID: VC7403611
InChI: InChI=1S/C14H20N4O3/c19-14(17-7-9-20-10-8-17)18-6-1-3-12(11-18)21-13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2
SMILES: C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CC=N3
Molecular Formula: C14H20N4O3
Molecular Weight: 292.339

4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine

CAS No.: 2034576-56-0

Cat. No.: VC7403611

Molecular Formula: C14H20N4O3

Molecular Weight: 292.339

* For research use only. Not for human or veterinary use.

4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine - 2034576-56-0

Specification

CAS No. 2034576-56-0
Molecular Formula C14H20N4O3
Molecular Weight 292.339
IUPAC Name morpholin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C14H20N4O3/c19-14(17-7-9-20-10-8-17)18-6-1-3-12(11-18)21-13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2
Standard InChI Key JWMQUNKOLLJDSU-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CC=N3

Introduction

Chemical Identity and Physicochemical Properties

4-[3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine is a synthetic organic compound with the molecular formula C₁₄H₂₀N₄O₃ and a molecular weight of 292.339 g/mol. Its IUPAC name, morpholin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone, reflects its three core components:

  • A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom),

  • A piperidine moiety (a six-membered amine ring) substituted at the 3-position with a pyrimidin-2-yloxy group,

  • A carbonyl linker bridging the morpholine and piperidine units.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2034576-56-0
Molecular FormulaC₁₄H₂₀N₄O₃
Molecular Weight292.339 g/mol
SMILESC1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CC=N3
InChI KeyJWMQUNKOLLJDSU-UHFFFAOYSA-N

The compound’s solubility and stability data remain unreported, though its structural analogs suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthetic Pathways and Optimization

The synthesis of 4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]morpholine involves multi-step reactions to assemble its heterocyclic components. While detailed protocols are proprietary, generalized pathways can be inferred from related compounds:

Step 1: Formation of 3-(Pyrimidin-2-yloxy)piperidine

  • Nucleophilic substitution: Piperidine derivatives react with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃) to introduce the pyrimidin-2-yloxy group at the piperidine 3-position.

Step 2: Carbonylation with Morpholine

  • Coupling reaction: The piperidine intermediate undergoes carbonyldiimidazole (CDI)-mediated coupling with morpholine to form the final product.

Table 2: Critical Reaction Parameters

ParameterCondition
Coupling agentCDI or EDCl/HOBt
SolventDichloromethane (DCM) or THF
Temperature0–25°C
PurificationColumn chromatography (SiO₂)

Yield optimization remains challenging due to steric hindrance from the piperidine and morpholine rings, necessitating precise stoichiometric control.

Challenges and Future Directions

Despite its promise, several hurdles must be addressed:

  • Solubility optimization: Introducing hydrophilic substituents (e.g., -OH, -NH₂) could enhance bioavailability.

  • Target identification: Proteomic profiling and molecular docking studies are needed to pinpoint biological targets .

  • Toxicological profiling: Acute and chronic toxicity studies in preclinical models are essential .

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